1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
CAS No.: 1396872-91-5
Cat. No.: VC7179976
Molecular Formula: C19H16F2N4O2
Molecular Weight: 370.36
* For research use only. Not for human or veterinary use.
![1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine - 1396872-91-5](/images/structure/VC7179976.png)
Specification
CAS No. | 1396872-91-5 |
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Molecular Formula | C19H16F2N4O2 |
Molecular Weight | 370.36 |
IUPAC Name | [4-(2,6-difluorobenzoyl)piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |
Standard InChI | InChI=1S/C19H16F2N4O2/c20-14-4-3-5-15(21)17(14)19(27)24-10-8-23(9-11-24)18(26)13-12-22-25-7-2-1-6-16(13)25/h1-7,12H,8-11H2 |
Standard InChI Key | SBXWYJSFNTVVIQ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)C4=C(C=CC=C4F)F |
Introduction
The compound 1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure combines a difluorobenzoyl group, a pyrazolo[1,5-a]pyridine moiety, and a piperazine core. Such combinations are often explored for their pharmacological activities, including antiviral, antibacterial, and anticancer properties.
Structural Features
This compound consists of:
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2,6-Difluorobenzoyl group: Known for enhancing lipophilicity and improving binding affinity in drug design.
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Pyrazolo[1,5-a]pyridine moiety: A heterocyclic framework frequently studied for its bioactivity.
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Piperazine ring: A versatile scaffold used in many therapeutic agents to enhance solubility and receptor binding.
Synthesis Pathways
The synthesis of such compounds typically involves:
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Acylation: Attaching the 2,6-difluorobenzoyl group to the piperazine ring using appropriate acyl chlorides or anhydrides.
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Coupling Reaction: Incorporating the pyrazolo[1,5-a]pyridine moiety through amide bond formation using coupling agents like EDC or HATU.
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Purification and Characterization: Employing techniques such as recrystallization, chromatography, NMR spectroscopy, and mass spectrometry to confirm the structure.
Biological Activities
Although specific data on this compound is limited in the provided results, similar structural analogs have been associated with:
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Antiviral Properties: Compounds with heterocyclic frameworks like pyrazolo[1,5-a]pyridine have shown efficacy against RNA-dependent RNA polymerases of viruses such as influenza .
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Antibacterial Activity: Piperazine derivatives are known to inhibit bacterial growth by targeting enzymes or disrupting membrane integrity .
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Anticancer Potential: Heterocyclic compounds often exhibit kinase inhibition and antiproliferative effects on cancer cell lines .
Research Findings on Related Compounds
A comparison of related compounds highlights their potential:
Mechanistic Insights
The activity of this compound could be attributed to:
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Hydrophobic Interactions: The difluorobenzoyl group enhances binding to hydrophobic pockets in target proteins.
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Hydrogen Bonding: The carbonyl groups may form hydrogen bonds with active site residues.
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π-π Stacking: The aromatic pyrazolo[1,5-a]pyridine can engage in π-stacking interactions with aromatic residues.
Potential Applications
Given its structural features:
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It may serve as a lead compound for designing inhibitors targeting viral enzymes or bacterial proteins.
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It could be explored for kinase inhibition in anticancer drug discovery.
Challenges and Future Directions
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Optimization of Activity: Structural modifications may enhance potency and selectivity.
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Toxicity Studies: Evaluation of cytotoxicity is crucial for therapeutic applications.
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Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are necessary.
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